Lipophilicity-Driven Differentiation: Predicted logP Comparison with N‑Allyl and N‑Isobutyl Analogs
The 2‑methylallyl substituent is predicted to increase lipophilicity relative to the N‑allyl analog while maintaining a lower logP than the N‑isobutyl derivative. Hit2Lead data for the closely related 1‑allyl‑2‑[(2,4‑dichlorophenoxy)methyl]‑1H‑benzimidazole give a measured logP of 5.42 . ChemAxon‑based predictions for the target compound (2‑methylallyl) yield a consensus logP of ~5.9, whereas the N‑isobutyl analog is predicted at logP ~6.3 [1]. These differences, although modest, can affect aqueous solubility, permeability, and plasma protein binding in cell‑based assays.
| Evidence Dimension | Octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 5.9 (ChemAxon consensus) |
| Comparator Or Baseline | 1‑allyl analog: logP 5.42 (measured); N‑isobutyl analog: predicted logP ≈ 6.3 |
| Quantified Difference | Target vs. allyl: ΔlogP ≈ +0.48; Target vs. isobutyl: ΔlogP ≈ −0.4 |
| Conditions | Predicted using ChemAxon MarvinSketch consensus model; allyl analog logP from Hit2Lead experimental database |
Why This Matters
Lipophilicity directly influences compound handling (DMSO solubility), cell permeability, and non‑specific binding; researchers selecting a probe for intracellular targets may prefer the intermediate logP of the 2‑methylallyl derivative.
- [1] ChemAxon MarvinSketch 24.1.0, consensus logP prediction for 2‑((2,4‑dichlorophenoxy)methyl)‑1‑(2‑methylallyl)‑1H‑benzo[d]imidazole and N‑isobutyl analog. View Source
